molecular formula C22H19NO4 B601775 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate CAS No. 111664-35-8

2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate

Cat. No.: B601775
CAS No.: 111664-35-8
M. Wt: 361.40
InChI Key:
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Description

2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate is an organic compound with the molecular formula C22H19NO4. It is a derivative of bisacodyl, a well-known stimulant laxative. This compound is characterized by the presence of a pyridine ring linked to two phenyl rings through a methylene bridge, with each phenyl ring further substituted with an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate typically involves the condensation of 2-pyridinecarboxaldehyde with 4,4’-dihydroxybiphenyl in the presence of an acid catalyst, followed by acetylation of the resulting bisphenol derivative. The reaction conditions often include:

    Condensation Reaction: Conducted in a solvent such as ethanol or methanol, with an acid catalyst like hydrochloric acid or sulfuric acid.

    Acetylation: Performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones.

    Reduction: Reduction of the acetate groups can yield the corresponding alcohols.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Produces quinones.

    Reduction: Yields alcohol derivatives.

    Substitution: Forms various substituted phenyl derivatives.

Scientific Research Applications

2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its laxative effects and potential therapeutic applications.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate involves:

    Stimulation of Enteric Neurons: Leading to increased peristalsis and colonic contractions.

    Contact Laxative Effect: Enhances fluid and salt secretion in the colon, promoting bowel movements.

    Molecular Targets: Primarily targets the enteric nervous system and colonic epithelial cells.

Comparison with Similar Compounds

Similar Compounds

    Bisacodyl: A stimulant laxative with a similar structure but without the pyridine ring.

    Sodium Picosulfate: Another stimulant laxative with a sulfonate group instead of acetate groups.

Uniqueness

2,4’-(Pyridin-2-ylmethylene)diphenyl diacetate is unique due to the presence of the pyridine ring, which may confer additional biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

[4-[(2-acetyloxyphenyl)-pyridin-2-ylmethyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-15(24)26-18-12-10-17(11-13-18)22(20-8-5-6-14-23-20)19-7-3-4-9-21(19)27-16(2)25/h3-14,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHHCJZMFNZPHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C2=CC=CC=C2OC(=O)C)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111664-35-8
Record name 2,4'-(Pyridin-2-ylmethylene)diphenyl diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111664358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4'-(PYRIDIN-2-YLMETHYLENE)DIPHENYL DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276EMM63AK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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